
2-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-(2-(indolin-1-yl)-2-oxoethoxy)-4H-pyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-(2-(indolin-1-yl)-2-oxoethoxy)-4H-pyran-4-one is a useful research compound. Its molecular formula is C25H24N2O4 and its molecular weight is 416.477. The purity is usually 95%.
BenchChem offers high-quality 2-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-(2-(indolin-1-yl)-2-oxoethoxy)-4H-pyran-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-(2-(indolin-1-yl)-2-oxoethoxy)-4H-pyran-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- The compound is part of a broader class of chemicals known for their potential in synthesizing novel heterocyclic compounds that exhibit a range of biological activities. For instance, derivatives of 4-hydroxyquinolin-2(1H)-ones have been explored for their antimicrobial and antifungal properties. These compounds are synthesized through reactions that involve different starting materials and aim to explore the biological activity of novel quinolone derivatives, which could have implications in developing new therapeutic agents (Hassanin & Ibrahim, 2012).
Antioxidant Properties
- Compounds with a similar structural framework have been evaluated for their antioxidant efficiency in various applications, such as in lubricating greases. The research has indicated that certain derivatives can significantly enhance the antioxidant properties of lubricating greases, which is crucial for extending the life and performance of mechanical systems (Hussein, Ismail, & El-Adly, 2016).
Anticancer and Antimicrobial Activities
- The structural motif of the compound is related to classes of chemicals that have been studied for their anticancer and antimicrobial activities. Novel derivatives synthesized from similar compounds have shown promising results in inhibiting the proliferation of cancer cell lines and demonstrating significant antimicrobial properties. This highlights the potential of these compounds in contributing to the development of new anticancer and antimicrobial agents (Liu et al., 2009).
Anticholinesterase Activities
- Research has also been conducted on the anticholinesterase activities of novel amide alkaloids derived from natural sources, which share a similar structural core to the compound . These studies are important for understanding how such compounds can be used in treating diseases related to the cholinergic system, such as Alzheimer's disease (Xu et al., 2020).
Material Science Applications
- In the field of material science, derivatives of pyran-2-one, to which the compound is structurally related, have been investigated for their potential in creating novel materials with specific properties. These applications range from the development of new lubricating substances to materials with specialized optical or electronic properties (Kidwai & Kumar, 1997).
Propiedades
IUPAC Name |
5-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]-2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)pyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4/c28-23-13-21(15-26-11-9-18-5-1-2-7-20(18)14-26)30-16-24(23)31-17-25(29)27-12-10-19-6-3-4-8-22(19)27/h1-8,13,16H,9-12,14-15,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGUTIBRZNNALB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC(=O)C(=CO3)OCC(=O)N4CCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-(2-(indolin-1-yl)-2-oxoethoxy)-4H-pyran-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-5-(5-fluoropyrimidin-2-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2634764.png)
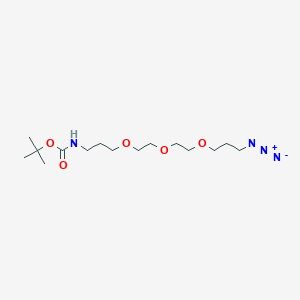
![2-(3,4-dimethoxyphenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2634766.png)
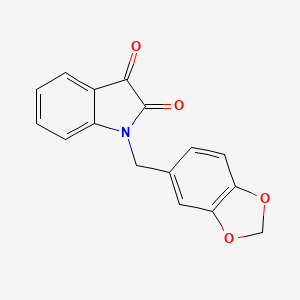
![2-Furoic acid,5-[(isobutylthio)methyl]-](/img/structure/B2634770.png)

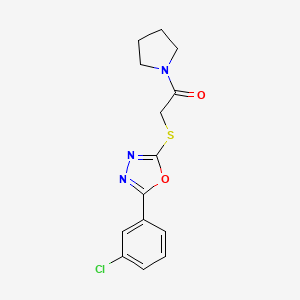
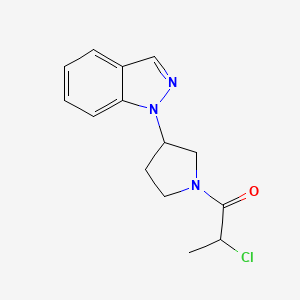

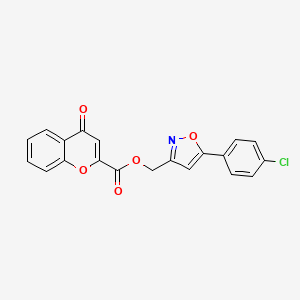
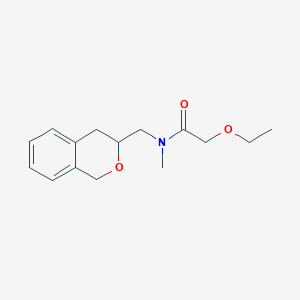
![Tert-butyl 6-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2634783.png)
![N-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-3-methylbenzamide](/img/structure/B2634784.png)
![2-(4-Methoxyphenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2634786.png)